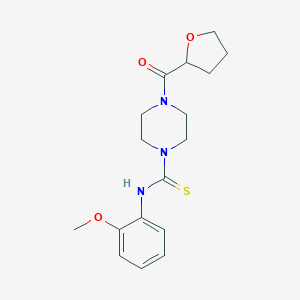
N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, also known as TFMPP, is a chemical compound that has been the subject of scientific research for several years. This compound belongs to the class of piperazine derivatives, which are known to have various biological activities. TFMPP has been found to have several biochemical and physiological effects, making it an interesting compound for research purposes.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is not fully understood, but it is known to act as a partial agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of various physiological processes, including mood, anxiety, and appetite. N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has also been found to interact with other receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been found to have several biochemical and physiological effects, including the modulation of serotonin and dopamine neurotransmission. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects. N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has also been found to have anxiogenic and hallucinogenic effects, which may limit its use as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has several advantages for use in laboratory experiments, including its ability to selectively activate the serotonin 5-HT1A receptor. This receptor is involved in several physiological processes, making it an interesting target for research. However, N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide also has limitations, including its potential for abuse and its side effects.
Orientations Futures
There are several future directions for research on N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, including the development of more potent and selective agonists for the serotonin 5-HT1A receptor. This could lead to the development of new therapeutic agents for the treatment of depression, anxiety, and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide and its potential side effects.
Méthodes De Synthèse
N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide can be synthesized using various methods, including the reaction of 1-piperazinecarboxamide with tetrahydro-2-furanone and 2-methoxyphenyl isocyanate. This reaction results in the formation of N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, which can be purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been studied extensively for its potential use as a therapeutic agent for various diseases. It has been found to have several biological activities, including serotonin receptor agonism, which makes it a potential candidate for the treatment of depression and anxiety disorders. N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
Nom du produit |
N-(2-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide |
|---|---|
Formule moléculaire |
C17H23N3O3S |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C17H23N3O3S/c1-22-14-6-3-2-5-13(14)18-17(24)20-10-8-19(9-11-20)16(21)15-7-4-12-23-15/h2-3,5-6,15H,4,7-12H2,1H3,(H,18,24) |
Clé InChI |
SMSNVVCEJBBPAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C(=O)C3CCCO3 |
SMILES canonique |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C(=O)C3CCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)







![1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215746.png)

